

In-Depth Technical Guide to the Health and Safety of 3,4-Dimethoxystyrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Dimethoxystyrene**

Cat. No.: **B140838**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for **3,4-Dimethoxystyrene** (CAS No. 6380-23-0). The information is intended to support risk assessments and ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

3,4-Dimethoxystyrene, also known as 4-vinylveratrole, is a yellowish oily liquid with a sweet, floral scent.^[1] It is primarily used in organic synthesis as a monomer in radical polymerization reactions due to its electron-deficient double bond.^[1]

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[2]
Appearance	Colorless to yellow oily liquid	[2] [3]
Odor	Sweet, floral, penetrating	[2] [3]
Boiling Point	203-205 °C at 20 mm Hg	[2] [3]
Density	1.006-1.012 g/cm ³	[2] [3]
Refractive Index	1.520-1.526	[2] [3]
Solubility	Slightly soluble in water	[2] [3]

Toxicological Profile

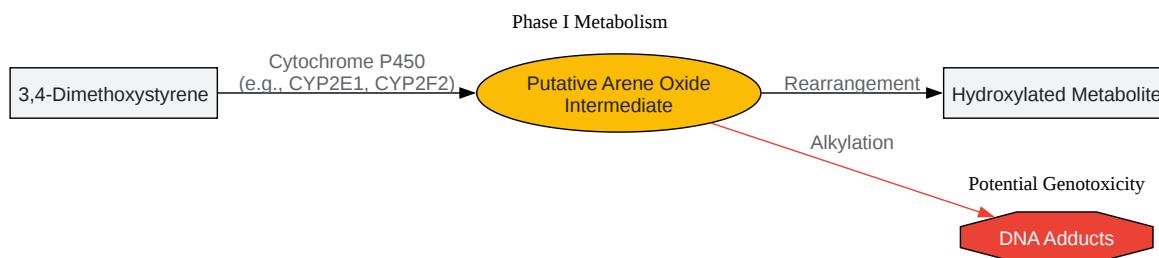
The available toxicological data for **3,4-Dimethoxystyrene** is limited. While comprehensive quantitative data such as LD50 and LC50 values are not readily available in the public domain, the substance has undergone evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

JECFA Evaluation

In 2003, JECFA evaluated **3,4-Dimethoxystyrene** (JECFA number 1251) and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[\[2\]](#)[\[4\]](#)[\[5\]](#) This conclusion is documented in the reports TRS 922-JECFA 61/86 and the toxicological monograph FAS 52-JECFA 61/335.[\[2\]](#)[\[5\]](#) The underlying data for this assessment, including any No Observed Adverse Effect Levels (NOAELs), are not detailed in the publicly accessible summaries.

Hazard Identification

Based on available Safety Data Sheets (SDS) and database entries, **3,4-Dimethoxystyrene** is classified as causing serious eye irritation.[\[2\]](#)


Endpoint	GHS Classification	Reference(s)
Acute Oral Toxicity	Not Classified/Data not available	
Acute Dermal Toxicity	Not Classified/Data not available	
Acute Inhalation Toxicity	Not Classified/Data not available	
Skin Corrosion/Irritation	Not Classified/Data not available	
Serious Eye Damage/Irritation	Warning, H319: Causes serious eye irritation	[2][6]
Respiratory or Skin Sensitization	Not Classified/Data not available	
Germ Cell Mutagenicity	Not Classified/Data not available	
Carcinogenicity	Not Classified/Data not available	
Reproductive Toxicity	Not Classified/Data not available	
Specific Target Organ Toxicity (Single Exposure)	Not Classified/Data not available	
Specific Target Organ Toxicity (Repeated Exposure)	Not Classified/Data not available	
Aspiration Hazard	Not Classified/Data not available	

Potential Metabolic Pathways and Genotoxicity

While direct studies on the metabolism of **3,4-Dimethoxystyrene** are scarce, its structural similarity to styrene allows for the postulation of a plausible metabolic pathway. Styrene is

known to be metabolized by cytochrome P450 enzymes, such as CYP2E1 and CYP2F2, to various metabolites, including a minor pathway that leads to the formation of 4-vinylphenol.[2][4][7] This transformation is thought to proceed through a reactive arene oxide intermediate, 1-vinylbenzene 3,4-oxide.[8] Studies have shown that this intermediate is a potent mutagen in the Ames test.[8]

Given this precedent, it is reasonable to hypothesize that **3,4-Dimethoxystyrene** could undergo a similar metabolic activation pathway, potentially leading to the formation of a reactive epoxide intermediate and subsequent genotoxic effects.

[Click to download full resolution via product page](#)

Figure 1: Postulated metabolic activation pathway of **3,4-Dimethoxystyrene**.

Experimental Protocols for Safety Assessment

Due to the limited publicly available toxicological data, the following sections outline detailed experimental protocols based on OECD guidelines for key toxicological endpoints. These protocols provide a framework for the *in vitro* assessment of the skin irritation, eye irritation, and mutagenic potential of **3,4-Dimethoxystyrene**.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis (RhE) model.[1][3][9]

Methodology:

- **Test System:** A commercially available, validated RhE model (e.g., **EpiDerm™**, **EpiSkin™**, **SkinEthic™**) is used. The tissue consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.
- **Procedure:**
 - **Pre-incubation:** Upon receipt, the RhE tissues are pre-incubated for a specified time in the supplier-recommended culture medium.
 - **Application of Test Substance:** A defined volume or weight of neat **3,4-Dimethoxystyrene** is applied topically to the surface of the RhE tissue. For each test substance, at least three individual tissues are used.
 - **Controls:** A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% aqueous sodium dodecyl sulfate) are run concurrently.
 - **Exposure and Post-incubation:** The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C. After exposure, the substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
 - **Viability Assessment:** Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt. The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.
- **Data Interpretation:** The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.

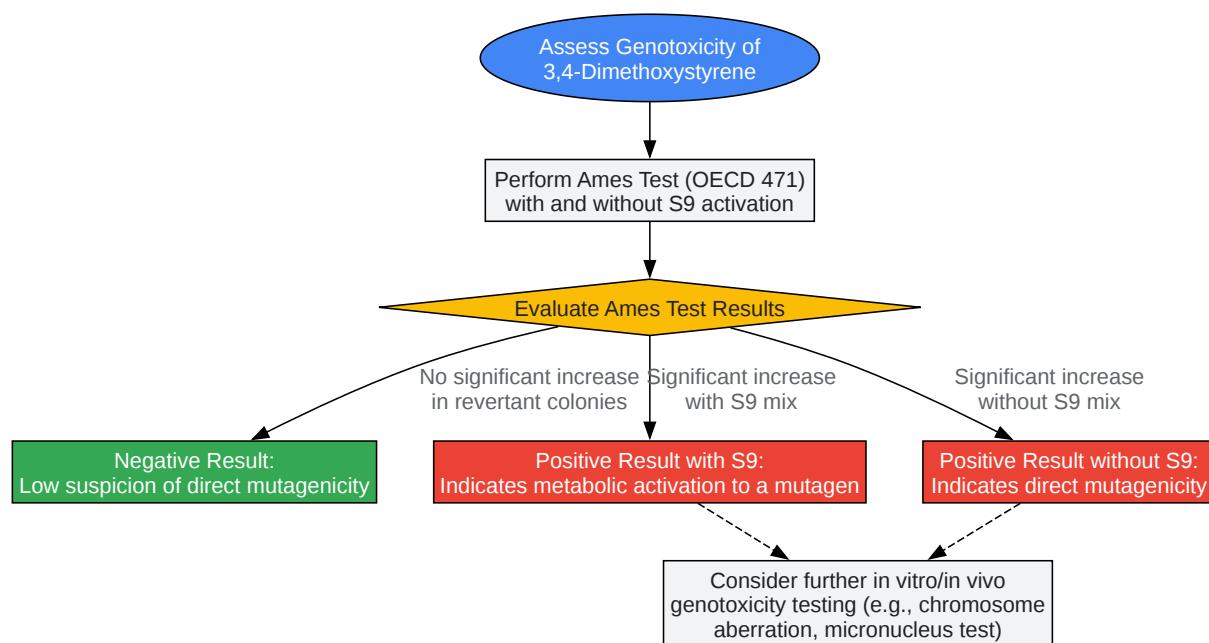
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This test method identifies substances that are not classified as causing eye irritation or serious eye damage by evaluating their effect on a reconstructed human cornea-like epithelium (RhCE) model.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Methodology:

- **Test System:** A validated RhCE model that mimics the properties of the human corneal epithelium is used.
- **Procedure:**
 - **Preparation and Pre-incubation:** The RhCE tissues are equilibrated in culture medium prior to testing.
 - **Application of Test Substance:** A defined volume of **3,4-Dimethoxystyrene** is applied topically to the RhCE inserts.
 - **Incubation:** The tissues are incubated with the test substance for a specified duration (e.g., 24 hours).
 - **Viability Assessment:** Cell viability is assessed using a metabolic assay such as the MTT assay.
- **Data Interpretation:** The percentage of viable cells in the treated tissues is compared to the negative control. Based on the concentration that reduces viability by 50% (IC50), the substance is classified. If the viability is above a certain threshold after treatment with the neat substance, it is considered not to require classification for eye irritation.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)


The Ames test is a widely used method to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.[\[5\]](#)[\[13\]](#)[\[14\]](#)

Methodology:

- **Test Strains:** A set of at least five strains of bacteria is used, typically including *S. typhimurium* strains TA98, TA100, TA1535, TA1537, and *E. coli* strain WP2 uvrA or WP2 uvrA (pKM101).
- **Metabolic Activation:** The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats pre-

treated with an enzyme-inducing agent. This is particularly important for substances like **3,4-Dimethoxystyrene** that may require metabolic activation to become mutagenic.

- Procedure (Plate Incorporation Method):
 - The test substance at various concentrations, the bacterial tester strain, and, if required, the S9 mix are combined in molten top agar.
 - This mixture is poured onto the surface of a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration of the test substance and for the negative and positive controls.
- Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the background number of revertant colonies.

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the assessment of the genotoxic potential.

Safe Handling and Personal Protective Equipment (PPE)

Given the classification as an eye irritant and the potential for metabolic activation to a genotoxic intermediate, stringent safety precautions should be followed when handling **3,4-Dimethoxystyrene**.

Precaution	Recommendation
Engineering Controls	Handle in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection	Wear chemical safety goggles and a face shield.
Skin Protection	Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
Respiratory Protection	If working outside of a fume hood or if aerosols may be generated, use a respirator with an appropriate organic vapor cartridge.
Storage	Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Exposure Route	First Aid Procedure
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact	In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation	Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Disclaimer

This document is intended as a guide and is based on the information available at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment for their specific use of **3,4-Dimethoxystyrene** and to ensure that all appropriate safety measures are in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. Metabolism and toxicity of the styrene metabolite 4-vinylphenol in CYP2E1 knockout mice [pubmed.ncbi.nlm.nih.gov]
- 3. eurolab.net [eurolab.net]
- 4. tandfonline.com [tandfonline.com]
- 5. nib.si [nib.si]
- 6. Characterization of the human cytochrome P450 isozymes responsible for styrene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of the styrene metabolite 4-vinylphenol by rat and mouse liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on metabolism and toxicity of styrene. IV. 1-Vinylbenzene 3, 4-oxide, a potent mutagen formed as a possible intermediate in the metabolism in vivo of styrene to 4-vinylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 11. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]
- 12. oecd.org [oecd.org]
- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 14. enamine.net [enamine.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Health and Safety of 3,4-Dimethoxystyrene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140838#health-and-safety-information-for-3-4-dimethoxystyrene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com